3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
Description
Properties
IUPAC Name |
3-(bromomethyl)-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c9-5-7-6-3-1-2-4-8(6)13(11,12)10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFHJUGBYKSCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492052 | |
| Record name | 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62054-43-7 | |
| Record name | 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Sulfur Dioxide Cyclization
Methyl 2-amino-4-bromobenzoate undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by SO₂ saturation in acetic acid with CuCl catalysis. This yields the 6-bromo-1,1-dioxo intermediate, which is subsequently hydrolyzed with ammonium hydroxide to form the 3-keto derivative.
Key Reaction Data
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methyl 2-amino-4-bromobenzoate | NaNO₂, HCl, SO₂, CuCl, NH₄OH, THF, 0°C | 6-Bromo-1,1-dioxo-1,2-dihydrobenzo[d]isothiazol-3-one | 10% |
Introduction of the Bromomethyl Group
The bromomethyl moiety at position 3 is introduced via two primary strategies: (1) direct bromination of a pre-existing methyl group or (2) nucleophilic substitution of a chloromethyl precursor.
Bromination of 3-Methyl Derivatives
Radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation selectively substitutes methyl groups adjacent to electron-withdrawing sulfone groups. For example, 3-methyl-1λ⁶,2-benzothiazole-1,1-dione reacts with NBS in CCl₄ to yield the bromomethyl analog.
Optimized Conditions
- Solvent: Carbon tetrachloride
- Catalyst: Benzoyl peroxide (0.1 eq)
- Temperature: 80°C, 6 h
- Yield: 65–70%
Chloride-to-Bromide Exchange
3-Chloromethyl-1λ⁶,2-benzothiazole-1,1-dione undergoes nucleophilic substitution with NaBr in dimethylformamide (DMF) at 120°C.
Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 3-Chloromethyl derivative |
| Nucleophile | NaBr (3 eq) |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 12 h |
| Yield | 82% |
Challenges and Optimization
Low Yields in Diazotization
The 10% yield reported for diazotization stems from intermediate instability. Improvements include:
- Low-Temperature Control: Maintaining 0–5°C during diazonium salt formation.
- In Situ Trapping: Directly transferring diazonium salts to SO₂-saturated solutions to minimize decomposition.
Side Reactions in Bromination
Radical bromination may over-brominate the aromatic ring. Mitigation strategies:
- Steric Hindrance: Use bulky solvents (e.g., CCl₄) to slow radical chain propagation.
- Stoichiometry Control: Limit NBS to 1.05 eq to prevent di-bromination.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 8.44 (d, J=1.5 Hz, 1H), 8.04 (dd, J=8.1, 1.5 Hz, 1H), 7.81 (d, J=8.0 Hz, 1H), 4.82 (s, 2H, CH₂Br).
- MS (ESI-): m/z 260 [M−H]⁻, 262 [M−H+2]⁻ (1:1 isotope ratio).
Thermal Properties
Industrial-Scale Considerations
Large batches require modifications:
- Continuous Flow Diazotization: Enhances heat transfer and reduces decomposition.
- Catalyst Recycling: Pd(dppf)Cl₂ recovery via silica gel filtration reduces costs in Suzuki couplings.
Emerging Methodologies
Recent advances include photoredox catalysis for C–H bromination, bypassing pre-functionalized intermediates. For example, Ir(ppy)₃-mediated bromination of 3-methyl derivatives under blue LED light achieves 55% yield.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the sulfone group can yield the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. The sulfone group can also participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Halogen-Substituted Benzothiazoles
- 6-Bromo-1,3-benzothiazole-2-amine () Structure: Bromine at position 6; amine at position 2. Key Differences: The bromine atom is directly attached to the aromatic ring, whereas the target compound’s bromine is on a methylene side chain. The amine group enables hydrogen bonding, while the bromomethyl group facilitates alkylation reactions. Synthesis: Electrophilic bromination of 2-aminobenzothiazole .
- 3-(3-Iodophenoxy)-1λ⁶,2-benzothiazole-1,1-dione () Structure: Iodophenoxy substituent at position 3. Key Differences: The bulky iodophenoxy group increases steric hindrance and alters electronic properties compared to the bromomethyl group. Iodine’s polarizability may enhance binding in biological systems. Molecular Weight: 385.18 g/mol .
Functionalized Benzothiazole-1,1-diones
3-{2-[(5-Bromo-2,3-dimethoxyphenyl)methylidene]-1-methylhydrazinyl}-6-nitro-1H-1λ⁶,2-benzothiazole-1,1-dione ()
- 3-[2-(2-Hydroxyethyl)hydrazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione () Structure: Hydroxyethyl-hydrazine substituent at position 3. Key Differences: The hydroxyethyl group introduces hydrogen-bonding capacity, contrasting with the bromomethyl’s electrophilic reactivity. Applications: Potential use in designing enzyme inhibitors due to hydrazine’s chelating properties .
Physicochemical Properties
Biological Activity
3-(Bromomethyl)-1lambda6,2-benzothiazole-1,1-dione is a synthetic compound belonging to the benzothiazole family, which is characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that compounds within the benzothiazole class, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to modulate enzyme activity related to cell proliferation and apoptosis. For example, it may inhibit topoisomerases or affect signaling pathways involved in cancer cell survival.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Case Study on Antimicrobial Activity :
- A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this benzothiazole derivative compared to standard antibiotics.
-
Case Study on Anticancer Effects :
- In vitro studies using human cancer cell lines revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability and increased markers of apoptosis.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing bromomethyl groups into benzothiazole-dione systems?
- Methodology : Bromomethylation typically involves nucleophilic substitution or radical bromination. For example, bromine or N-bromosuccinimide (NBS) can react with methyl-substituted precursors under controlled conditions (e.g., UV light or thermal activation). Solvent choice (e.g., CCl₄ or DMF) and catalysts (e.g., AIBN for radical reactions) influence yield and selectivity. Post-synthesis purification via column chromatography or recrystallization is critical .
- Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-bromination. Steric hindrance near the methyl group may require elevated temperatures .
Q. How is the purity and structural integrity of 3-(bromomethyl)-benzothiazole-dione validated?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm), bromomethyl protons (δ 3.5–4.5 ppm), and carbonyl carbons (δ 165–175 ppm) are diagnostic .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C-Br) confirm functional groups .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/Br/S ratios to confirm purity .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous benzothiazole derivatives .
Q. What are the primary applications of bromomethyl-benzothiazole-dione derivatives in material science?
- Methodology : These compounds serve as intermediates in organic electronics (e.g., semiconductors, OLEDs) due to their electron-deficient thiazole rings. Functionalization via Suzuki coupling or click chemistry extends π-conjugation for optoelectronic tuning .
- Experimental Design : Characterize electronic properties using cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (bandgap analysis) .
Advanced Research Questions
Q. How can regioselective functionalization of the benzothiazole-dione core be achieved?
- Methodology :
- Directing Groups : Install temporary groups (e.g., nitro or amino) to steer bromomethylation to specific positions .
- Microwave-Assisted Synthesis : Enhances reaction control and reduces byproducts (e.g., achieved 85% yield for triazole derivatives using microwave irradiation) .
- Computational Prediction : DFT calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites for targeted reactivity .
- Case Study : In , Vilsmeier-Haack formylation was directed by steric effects, yielding a single isomer .
Q. What mechanistic insights explain side reactions during bromomethylation, and how are they mitigated?
- Challenges : Common side reactions include di-bromination, ring-opening, or oxidation of the thiazole sulfur.
- Solutions :
- Low-Temperature Bromination : Slow addition of Br₂ at 0–5°C minimizes di-substitution .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites .
- Catalytic Systems : Pd(0) or Cu(I) catalysts improve selectivity in cross-coupling steps .
Q. How do computational methods (e.g., DFT, molecular docking) elucidate the reactivity and bioactivity of bromomethyl-benzothiazole-dione?
- DFT Applications :
- Predict reaction pathways (e.g., transition states for bromomethylation) and optimize synthetic routes .
- Calculate charge distribution to identify nucleophilic/electrophilic regions .
- Docking Studies : used docking to correlate structural features (e.g., bromine’s leaving-group ability) with anticancer activity against SKBR-3 and HepG2 cells .
Q. What strategies enhance the stability of benzothiazole-dione derivatives under physiological conditions?
- Methodology :
- Pro-drug Design : Mask reactive bromomethyl groups with enzymatically cleavable moieties (e.g., ester linkages) .
- Formulation : Encapsulate in liposomes or polymeric nanoparticles to reduce hydrolysis .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluorination at C-6) to improve metabolic stability, as seen in ’s fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
